5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry due to its versatility in drug design . Key structural features include:
- Position 1: A tetrahydropyran (oxan-2-yl) group, contributing to improved solubility and metabolic stability compared to lipophilic substituents.
- Position 3: An N-methoxy-N-methyl carboxamide group, which balances polarity and bioavailability by reducing hydrogen-bonding capacity while maintaining solubility.
The compound is patented for treating autoimmune diseases, likely targeting immune modulation pathways . Its synthesis employs palladium-catalyzed aminocarbonylation, achieving yields up to 93% under optimized conditions (5 mol% Pd catalyst, 18-hour reaction time) .
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O3/c1-18(21-2)14(20)12-10-7-9(15)8-16-13(10)19(17-12)11-5-3-4-6-22-11/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSCIZMEUBKTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(C2=C1C=C(C=N2)Br)C3CCCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyanation-Amidation Sequence
An alternative route involves cyanation at position 3 using zinc cyanide () and a palladium catalyst, followed by hydrolysis to the carboxylic acid using hydrochloric acid (HCl). Subsequent amidation with -dimethylhydroxylamine achieves the target compound in 74% overall yield.
Chemical Reactions Analysis
5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of new products.
Scientific Research Applications
5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Solubility: The oxan-2-yl group enhances water solubility compared to aryl or alkyl substituents. Metabolic stability: N-Methoxy-N-methyl carboxamide reduces enzymatic degradation compared to esters or primary amides .
- Riociguat: Vasodilation: Activates soluble guanylate cyclase (sGC) via nitric oxide (NO)-independent mechanisms. The lack of bromine may reduce off-target reactivity .
Ethyl ester analog :
Key Research Findings and Implications
- Substituent Effects :
- Therapeutic Potential: The oxan-2-yl group’s balance of hydrophilicity and steric bulk may optimize target engagement in autoimmune pathways .
Biological Activity
5-Bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₄H₁₇BrN₄O₃
- Molecular Weight : 369.23 g/mol
- CAS Number : 1314734-58-1
Biological Activity Overview
The biological activities of this compound have been assessed through various in vitro and in vivo studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antibacterial activity. For instance, a related compound showed a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL against extensively drug-resistant Salmonella Typhi .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5d | 6.25 | 12.5 |
| 5c | 12.5 | 25 |
| 5b | 25 | 50 |
| 5a | 50 | 100 |
This table illustrates the antibacterial potency of the compounds synthesized in the study, highlighting the superior activity of compound 5d .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been explored in various cancer cell lines. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells. For example, similar compounds have been reported to target specific pathways involved in tumor growth and metastasis .
The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. Molecular docking studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with key amino acids in target proteins, enhancing its bioactivity .
Case Studies
- Study on Antibacterial Activity :
- Anticancer Studies :
Q & A
Q. What are the established synthetic methodologies for 5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalized pyrazolo[3,4-b]pyridine cores. Key steps include:
- Bromination : Introducing bromine at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Carboxamide formation : Coupling with N-methoxy-N-methylamine via EDCI/HOBt-mediated amidation .
- Tetrahydropyran (oxan-2-yl) attachment : Achieved through nucleophilic substitution or Mitsunobu reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ . Optimization of reaction time (12-48 hrs) and temperature (60-100°C) is critical for yields >70% .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the oxan-2-yl group shows distinct proton signals at δ 3.5-4.0 ppm (methylene protons) .
- X-ray Crystallography : Resolves the fused pyrazole-pyridine core and stereochemistry of the tetrahydropyran ring .
- FTIR : Identifies carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉BrN₄O₃: 411.05) .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
Systematic parameter variation is essential:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst screening : Pd-based catalysts enhance coupling efficiency in tetrahydropyran attachment .
- Temperature control : Lower temperatures (40-60°C) reduce side reactions during bromination .
- DOE (Design of Experiments) : Use response surface methodology to identify optimal molar ratios (e.g., 1:1.2 substrate:catalyst) .
Q. What are the stability profiles of this compound under varying conditions?
Q. How does the bromine substituent influence biological activity?
The bromine atom enhances electrophilicity, facilitating interactions with target proteins (e.g., kinase binding pockets). In pyrazolo[3,4-b]pyridine analogs, bromine at position 5 improves IC₅₀ values by 3-5× compared to non-halogenated derivatives . Computational docking studies (e.g., AutoDock Vina) can predict binding modes with enzymes like CDK2 .
Q. What computational strategies validate structural and electronic properties?
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Purity of starting materials : Impurities >2% reduce yields by 15-20% .
- Workup protocols : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (ethanol/water) impacts recovery rates .
- Catalyst deactivation : Moisture-sensitive catalysts (e.g., Pd(PPh₃)₄) require strict anhydrous conditions .
Q. Which strategies validate analytical methods for this compound?
- Forced degradation studies : Expose to heat (80°C), light (UV, 254 nm), and oxidative conditions (H₂O₂) to identify degradation products .
- Linearity testing : Ensure NMR/HRMS calibration curves have R² >0.99 across 50-150% concentration ranges .
- Inter-laboratory validation : Cross-check spectral data (e.g., NMR) with independent labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
